molecular formula C19H24O3 B11051912 Methyl 2-[4-(1-adamantyl)phenoxy]acetate

Methyl 2-[4-(1-adamantyl)phenoxy]acetate

Cat. No.: B11051912
M. Wt: 300.4 g/mol
InChI Key: HSHZSGMGUPCLOF-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1-adamantyl)phenoxy]acetate is a synthetic organic compound that features an adamantyl group attached to a phenoxyacetate moiety The adamantyl group, derived from adamantane, is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(1-adamantyl)phenoxy]acetate typically involves the reaction of 1-adamantyl bromide with 4-hydroxyphenoxyacetic acid methyl ester. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(1-adamantyl)phenoxy]acetate undergoes several types of chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Methyl 2-[4-(1-adamantyl)phenoxy]acetate has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.

    Materials Science: The rigid adamantyl group imparts stability and rigidity, making it useful in the synthesis of advanced materials and polymers.

    Organic Synthesis:

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(1-adamantyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity and specificity towards these targets. The phenoxyacetate moiety may participate in hydrogen bonding and hydrophobic interactions, contributing to the overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Adamantyl)-2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethanone
  • 1-(1-Adamantyl)-2-[4-(2-ethyl-1H-imidazol-1-ylmethyl)phenoxy]ethanone
  • 1-(1-Adamantyl)-2-[4-(4-nitro-1H-imidazol-1-ylmethyl)phenoxy]ethanone

Uniqueness

Methyl 2-[4-(1-adamantyl)phenoxy]acetate is unique due to its specific combination of the adamantyl group and the phenoxyacetate moiety. This combination imparts distinct physical and chemical properties, such as enhanced stability, rigidity, and potential biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic interactions, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

methyl 2-[4-(1-adamantyl)phenoxy]acetate

InChI

InChI=1S/C19H24O3/c1-21-18(20)12-22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3

InChI Key

HSHZSGMGUPCLOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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